2-{7-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
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Overview
Description
2-{7-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been shown to possess a broad range of biological activity . They have been used in the treatment of various conditions, including insomnia and brain dysfunctions .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been known to interact with various targets, leading to their diverse biological effects .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with a wide spectrum of biological effects, suggesting that they may interact with multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a base such as sodium methoxide, leading to the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{7-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions, such as bromination or iodination, can occur at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine for halogenation, sodium methoxide for base-catalyzed reactions, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include halogenated derivatives, oxidized or reduced forms of the compound, and substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-{7-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial activity.
7-Methylimidazo[1,2-a]pyridine: Studied for its potential use in medicinal chemistry.
N-methyl-1-(pyridin-2-yl)methanamine: Used in various chemical syntheses .
Uniqueness
2-{7-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-8-3-5-13-7-9(2-4-11)12-10(13)6-8/h3,5-7H,2,4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYXSGQQQHPFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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